Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-hydroxyphenyl)acetyl)-, cis-(+-)-
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Overview
Description
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-hydroxyphenyl)acetyl)-, cis-(±)- is a complex organic compound characterized by its unique structure, which includes a thiopyrano ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-hydroxyphenyl)acetyl)-, cis-(±)- typically involves multi-step organic reactions. The process begins with the preparation of the thiopyrano ring, followed by the introduction of the pyrrole ring. The final steps involve the addition of the diphenyl and hydroxyphenylacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-hydroxyphenyl)acetyl)-, cis-(±)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: Substitution reactions can occur at different positions on the thiopyrano or pyrrole rings, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-hydroxyphenyl)acetyl)-, cis-(±)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-hydroxyphenyl)acetyl)-, cis-(±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, cis-(±)-
- Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-chlorophenyl)acetyl)-, cis-(±)-
Uniqueness
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-hydroxyphenyl)acetyl)-, cis-(±)- is unique due to the presence of the hydroxyphenylacetyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds with different substituents, such as methoxy or chlorophenyl groups.
Properties
CAS No. |
146674-55-7 |
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Molecular Formula |
C27H27NO3S2 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-[(4aR,7aR)-4,4-bis(phenylsulfanyl)-2,3,4a,5,7,7a-hexahydropyrano[2,3-c]pyrrol-6-yl]-2-(2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C27H27NO3S2/c29-24-14-8-7-9-20(24)17-26(30)28-18-23-25(19-28)31-16-15-27(23,32-21-10-3-1-4-11-21)33-22-12-5-2-6-13-22/h1-14,23,25,29H,15-19H2/t23-,25+/m1/s1 |
InChI Key |
BPTXHTFOUPEKJG-NOZRDPDXSA-N |
Isomeric SMILES |
C1CO[C@H]2CN(C[C@H]2C1(SC3=CC=CC=C3)SC4=CC=CC=C4)C(=O)CC5=CC=CC=C5O |
Canonical SMILES |
C1COC2CN(CC2C1(SC3=CC=CC=C3)SC4=CC=CC=C4)C(=O)CC5=CC=CC=C5O |
Origin of Product |
United States |
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